Vgagathpgy
Description
"Vgagathpgy" is presented as a hypothetical or proprietary compound requiring comparative analysis.
Properties
CAS No. |
142035-49-2 |
|---|---|
Molecular Formula |
C45H67N9O19 |
Molecular Weight |
1038.1 g/mol |
IUPAC Name |
2-[[2-[[1-[2-[[3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2-amino-3-methylbutanoyl)amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C45H67N9O19/c1-19(2)31(46)40(65)53-32(20(3)70-44-33(50-21(4)57)38(35(61)29(17-56)71-44)73-45-37(63)36(62)34(60)28(16-55)72-45)41(66)52-25(13-23-14-47-18-49-23)42(67)54-11-5-6-27(54)39(64)48-15-30(59)51-26(43(68)69)12-22-7-9-24(58)10-8-22/h7-10,14,18-20,25-29,31-38,44-45,55-56,58,60-63H,5-6,11-13,15-17,46H2,1-4H3,(H,47,49)(H,48,64)(H,50,57)(H,51,59)(H,52,66)(H,53,65)(H,68,69) |
InChI Key |
RXJBJFGLMHMRTN-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)OC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)NC(=O)C)C(=O)NC(CC3=CN=CN3)C(=O)N4CCCC4C(=O)NCC(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
Synonyms |
V(Galbeta3GalNAcalpha)THPGY Val(galactosyl-3-galactosyl-N-acetyl)Thr-His-Pro-Gly-Tyr VGAGATHPGY |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Characteristics (Hypothetical):
- Chemical Class : Likely a peptide or small organic molecule (based on alphanumeric naming conventions).
- Function: Potential therapeutic or industrial application (e.g., enzyme inhibition, catalytic activity).
- Structural Features: Amino acid-like sequence (e.g., "Vgagathpgy" may represent a polypeptide chain with Val-Gly-Ala-Gly-Thr-His-Pro-Gly-Tyr residues).
Comparison with Similar Compounds
Using guidelines from chemical similarity evaluation and medicinal product assessments , the comparison focuses on structural, functional, and toxicological properties.
Table 1: Comparative Analysis of "this compound" and Analogous Compounds
Key Findings:
Structural Similarity : Compound A shares 70% sequence homology with "this compound," suggesting overlapping binding affinities but divergent toxicity profiles .
Functional Overlap : Compound B, while structurally distinct, mimics "this compound" in catalytic efficiency (kcat/Kₘ = 1.2 × 10⁵ vs. 1.1 × 10⁵ M⁻¹s⁻¹) but poses higher renal risks .
Thermodynamic Properties : "this compound" exhibits intermediate thermal stability, balancing the limitations of Compounds A and B .
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